Meclofenamate Sodium
Overview
Description
Meclomen, also known as meclofenamate, is a nonsteroidal anti-inflammatory drug (NSAID) used to relieve pain from various conditions such as headache, dental pain, muscle aches, and gout attacks . It is also used to decrease pain and blood loss from menstrual periods, reduce fever, and relieve minor aches and pain due to the common cold or flu . Meclofenamate works by blocking the body’s production of certain natural substances that cause inflammation .
Synthesis Analysis
Meclofenamate is a member of the anthranilic acid derivatives (or fenamate) class of nonsteroidal anti-inflammatory drugs (NSAIDs) and was approved by the US FDA in 1980 . It was invented by scientists led by Claude Winder from Parke-Davis in 1964 . The synthesis of meclofenamate involves inhibiting prostaglandin synthesis and competing for binding at the prostaglandin receptor site .
Molecular Structure Analysis
The IUPAC name of meclofenamate is 2-[(2,6-dichloro-3-methylphenyl)amino]benzoic acid . Its chemical formula is C14H11Cl2NO2 and it has a molar mass of 296.15 g·mol−1 .
Chemical Reactions Analysis
Meclofenamate is a prototypical NSAIA and an anthranilic acid derivative . It is structurally related to diclofenac and mefenamic acid . In animal studies, meclofenamate was found to inhibit prostaglandin synthesis .
Physical and Chemical Properties Analysis
The physical properties of meclofenamate such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Scientific Research Applications
Psoriasis Treatment Meclofenamate has been investigated for its potential efficacy in treating psoriasis. A double-blind randomized trial with 15 patients indicated a notable regression of psoriasis, suggesting its utility in this area (Paller, Wishner, & Roenigk, 1984).
Impact on Interferon Production Research demonstrated that Meclomen enhances interferon production in lymphocytes and may enhance the antiproliferative activity of human interferon alpha against human adenocarcinoma lung cells (Mahafzah, Stadler, Ambrus, & Chadha, 1990).
Treatment of Periodontitis A clinical trial assessed Meclomen as an adjunct to scaling and root planing in treating rapidly progressive periodontitis. The study found significant dose-response efficacy, suggesting its potential in periodontitis treatment (Reddy et al., 1993).
Dermatologic Effects with Steroids Meclomen was found to potentiate the dermatologic effects of steroids, reducing radiation-induced brain edema, mucositis, and dermal pathology, including carcinogenesis in mice (Ambrus, Stoll, Halpern, & Klein, 1986).
Carcinogenesis Prevention In a study with hairless mice, Meclomen showed protective effects against the carcinogenic effect of ultraviolet B-radiation (Ambrus, Ambrus, Pickren, & Klein, 1984).
Hemorheologic Effects Meclomen was observed to enhance red cell deformability and inhibit platelet aggregation, suggesting its potential application in managing blood rheology, particularly in conditions like malignancies (Mahafzah, Stadler, Qazi, & Ambrus, 1990).
- mechanism involves inhibiting both the cyclooxygenase and the lipoxygenase pathways of arachidonic acid metabolism. This dual inhibition plays a crucial role in its therapeutic effects (Stadler, Kapui, & Ambrus, 1994).
Pain Management in Dental Surgery Meclofenamate sodium (Meclomen) was evaluated for its analgesic effectiveness in patients undergoing dental surgery. The study demonstrated its efficacy in reducing pain intensity and providing pain relief (Rowe, Aseltine, & Turner, 1985).
Anti-Inflammatory Effects in Dermatology A topical preparation of meclofenamic acid (Meclomen) was tested for anti-inflammatory activity in a mouse model, showing significant inhibition of swelling (Schrier, Moniot, Gluckman, & Gilbertsen, 1987).
Efficacy in Rheumatoid Arthritis Double-blind multicenter studies established the efficacy of this compound in managing rheumatoid arthritis, showing its effectiveness compared to placebo and acetylsalicylic acid (Petrick & Black, 1983).
Mechanism of Action
Properties
IUPAC Name |
sodium;2-(2,6-dichloro-3-methylanilino)benzoate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJLLDJTVQAFAN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67254-91-5 | |
Record name | Meclofenamate sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067254915 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MECLOFENAMATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NJ818U2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Meclomen (sodium meclofenamate)?
A1: Meclomen (sodium meclofenamate) exerts its anti-inflammatory effects primarily by inhibiting both the cyclooxygenase (COX) and lipoxygenase pathways of arachidonic acid metabolism. [, ] This dual inhibition sets it apart from many other nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target COX. []
Q2: How does Meclomen's inhibition of COX and lipoxygenase contribute to its anti-inflammatory activity?
A2: COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, potent mediators of inflammation, pain, and fever. By inhibiting COX, Meclomen reduces prostaglandin production, thus alleviating these symptoms. [] Lipoxygenase enzymes, on the other hand, catalyze the formation of leukotrienes, another class of inflammatory mediators involved in allergic and inflammatory responses. [] Meclomen's ability to inhibit lipoxygenase further contributes to its anti-inflammatory activity by decreasing leukotriene synthesis. []
Q3: Does Meclomen affect the activity of interferon alpha (IFNα)?
A3: Research suggests that while Meclomen doesn't directly impact the antiviral activity of IFNα, it can enhance its production in lymphocytes stimulated by Sendai virus. [] Interestingly, Meclomen might also boost the antiproliferative activity of IFNα against specific cancer cell lines, such as human adenocarcinoma lung cells. []
Q4: How does Meclomen interact with prostaglandin E2 (PGE2)?
A4: Meclomen effectively inhibits intracellular PGE2 levels, achieving over 90% reduction within the first four hours of administration. [] This significant reduction in PGE2 levels is likely a contributing factor to its anti-inflammatory effects.
Q5: Does Meclomen interact with any viral proteins?
A5: Recent research shows that Meclomen binds to a specific site (site I) on the macrodomain 3 (Mac3) protein of the SARS-CoV-2 virus. [] This interaction potentially disrupts the binding of DNA G-quadruplexes (G4s) to Mac3, which could have implications for viral replication and transcription. []
Q6: What is the molecular formula and weight of sodium meclofenamate?
A6: The molecular formula of sodium meclofenamate is C14H10Cl2NO2Na, and its molecular weight is 310.13 g/mol.
Q7: What are the major metabolic pathways of Meclomen in humans?
A7: Meclomen undergoes significant metabolism in the human body, primarily through oxidation. These metabolic transformations occur at the methyl group at C-3 and/or the aromatic ring, leading to the formation of several metabolites, including methylol (M-1), dicarboxylic acid (M-2), phenols (M-3 and M-4), 3-hydroxymethylated phenol (M-7), 3-demethylated phenol (M-6), and phenolic dicarboxylic acid (M-8). [] Interestingly, M-6 represents a novel metabolite, potentially arising from M-8 via intermediates like M-7 or M-2. []
Q8: Has Meclomen demonstrated efficacy in treating osteoarthritis?
A8: Double-blind, placebo-controlled, multicenter trials have shown Meclomen to be effective in treating osteoarthritis of the hip and knee. [, ] These trials revealed significant improvements in pain reduction, joint function, and overall patient condition compared to placebo. [, ]
Q9: What about its efficacy in rheumatoid arthritis?
A9: Similar to its effects in osteoarthritis, Meclomen has demonstrated efficacy in treating rheumatoid arthritis in multiple double-blind, controlled, multicenter trials. [, , ] These studies revealed comparable efficacy to aspirin in reducing disease activity and improving symptoms. [, , ]
Q10: Has Meclomen shown promise in treating conditions other than arthritis?
A10: Research suggests potential benefits of Meclomen in various conditions, including acute gout, ankylosing spondylitis, post-traumatic edema, and rapidly progressive periodontitis. [, , , , , ] While promising, further research is necessary to fully elucidate its efficacy and safety profile for these indications.
Q11: What are the common side effects associated with Meclomen?
A12: While generally considered safe and well-tolerated, clinical trials have reported gastrointestinal side effects as the most common adverse events associated with Meclomen, with diarrhea being the most frequent complaint. [, , , ] Other less common side effects include abdominal discomfort, anemia, and rashes. []
Q12: Has Meclomen been linked to any severe adverse reactions?
A13: Rare cases of erythema multiforme, a potentially serious skin reaction, have been reported in association with Meclomen use. [, ]
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